molecular formula C15H14FN5O2S B2590720 Ethyl 2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylpropanoate CAS No. 863460-56-4

Ethyl 2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylpropanoate

Cat. No. B2590720
M. Wt: 347.37
InChI Key: FPGQWIXTMXHRBN-UHFFFAOYSA-N
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Description

Ethyl 2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylpropanoate is a chemical compound that has gained significant attention in scientific research for its potential therapeutic applications. It is a member of the triazolopyrimidine family of compounds and has been shown to exhibit promising pharmacological properties.

Mechanism Of Action

The mechanism of action of Ethyl 2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylpropanoate is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes or by modulating the expression of certain genes.

Biochemical And Physiological Effects

Ethyl 2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylpropanoate has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. It has also been shown to induce cell death in cancer cells and improve insulin sensitivity in diabetic animals.

Advantages And Limitations For Lab Experiments

One of the advantages of Ethyl 2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylpropanoate is its potential therapeutic applications in various diseases. However, one of the limitations for lab experiments is the lack of understanding of its mechanism of action.

Future Directions

There are several future directions for the scientific research of Ethyl 2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylpropanoate. One direction is to investigate its potential as a therapeutic agent for other diseases such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential as a drug delivery system for other compounds. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its pharmacological properties.
In conclusion, Ethyl 2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylpropanoate is a promising chemical compound that has potential therapeutic applications in various diseases. Its biochemical and physiological effects have been investigated in scientific studies, and future research is needed to fully understand its mechanism of action and optimize its pharmacological properties.

Synthesis Methods

The synthesis of Ethyl 2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylpropanoate involves the reaction of 4-fluoroaniline with 2-chloroacetyl chloride to obtain 2-(4-fluorophenyl)acetamide. This intermediate is then reacted with 4-amino-5-(ethylthio)-1H-1,2,4-triazole-3-carboxylic acid to obtain the final product.

Scientific Research Applications

The potential therapeutic applications of Ethyl 2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylpropanoate have been investigated in various scientific studies. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties.

properties

IUPAC Name

ethyl 2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN5O2S/c1-3-23-15(22)9(2)24-14-12-13(17-8-18-14)21(20-19-12)11-6-4-10(16)5-7-11/h4-9H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPGQWIXTMXHRBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)SC1=NC=NC2=C1N=NN2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylpropanoate

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